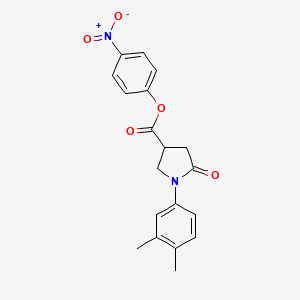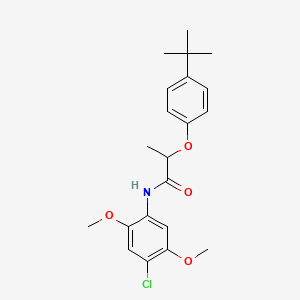![molecular formula C25H35Cl2N3O3 B4145362 N-[1-(1-adamantyl)-2-(2-morpholin-4-ylethylamino)-2-oxoethyl]-4-chlorobenzamide;hydrochloride](/img/structure/B4145362.png)
N-[1-(1-adamantyl)-2-(2-morpholin-4-ylethylamino)-2-oxoethyl]-4-chlorobenzamide;hydrochloride
Overview
Description
N-[1-(1-adamantyl)-2-(2-morpholin-4-ylethylamino)-2-oxoethyl]-4-chlorobenzamide;hydrochloride is a synthetic organic compound that belongs to the class of adamantane derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-adamantyl)-2-(2-morpholin-4-ylethylamino)-2-oxoethyl]-4-chlorobenzamide;hydrochloride typically involves multiple steps:
Formation of the Adamantyl Intermediate: The adamantyl group is introduced through a Friedel-Crafts alkylation reaction.
Amide Bond Formation: The intermediate is then reacted with 4-chlorobenzoyl chloride to form the amide bond.
Introduction of the Morpholine Group: The morpholine group is introduced through a nucleophilic substitution reaction.
Final Hydrochloride Formation: The final product is obtained by treating the compound with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods may involve optimization of reaction conditions to increase yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the adamantyl group.
Reduction: Reduction reactions may target the carbonyl group in the amide bond.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine and benzamide moieties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound may be used as a ligand in catalytic reactions.
Material Science:
Biology
Biological Probes: Used in the study of biological systems and pathways.
Drug Development:
Medicine
Therapeutic Agents: Investigated for potential therapeutic effects in various diseases.
Diagnostic Tools: Used in diagnostic assays and imaging techniques.
Industry
Chemical Industry: Used as an intermediate in the synthesis of other compounds.
Pharmaceutical Industry: Applications in the production of active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of N-[1-(1-adamantyl)-2-(2-morpholin-4-ylethylamino)-2-oxoethyl]-4-chlorobenzamide;hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Amantadine: Another adamantane derivative with antiviral and antiparkinsonian properties.
Rimantadine: Similar to amantadine, used as an antiviral agent.
Memantine: Used in the treatment of Alzheimer’s disease.
Uniqueness
N-[1-(1-adamantyl)-2-(2-morpholin-4-ylethylamino)-2-oxoethyl]-4-chlorobenzamide;hydrochloride is unique due to its specific structural features, which may confer distinct biological and chemical properties compared to other adamantane derivatives.
Properties
IUPAC Name |
N-[1-(1-adamantyl)-2-(2-morpholin-4-ylethylamino)-2-oxoethyl]-4-chlorobenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34ClN3O3.ClH/c26-21-3-1-20(2-4-21)23(30)28-22(24(31)27-5-6-29-7-9-32-10-8-29)25-14-17-11-18(15-25)13-19(12-17)16-25;/h1-4,17-19,22H,5-16H2,(H,27,31)(H,28,30);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWCLPFSDYSHBIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C(C23CC4CC(C2)CC(C4)C3)NC(=O)C5=CC=C(C=C5)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35Cl2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-[4-(4-Ethylpiperazin-1-yl)butoxy]phenyl]propan-1-one;oxalic acid](/img/structure/B4145285.png)


![1-ethyl-4-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethyl}piperazine oxalate](/img/structure/B4145308.png)
![N-[1,3-dioxo-2-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-isoindol-5-yl]-3-methoxybenzamide](/img/structure/B4145327.png)
![2-[(4-chlorobenzyl)oxy]-N-(4-methoxy-2-nitrophenyl)benzamide](/img/structure/B4145334.png)
![6'-amino-1-methyl-5-nitro-2-oxo-3'-phenyl-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B4145335.png)
![1-[4-(2-methoxyphenoxy)-2-butyn-1-yl]pyrrolidine oxalate](/img/structure/B4145339.png)
![3-{5-[1-(4-tert-butylphenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B4145340.png)
![3-(3,4-dimethoxyphenyl)-5-[(2-methoxy-5-nitrobenzyl)thio]-4-phenyl-4H-1,2,4-triazole](/img/structure/B4145343.png)
![N-[2-(1-azepanyl)-2-phenylethyl]-1-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4145346.png)
![N-(2-phenoxyethyl)-3-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}benzenesulfonamide](/img/structure/B4145347.png)
![1-[4-(5-Methyl-2-propan-2-ylphenoxy)but-2-ynyl]piperazine;oxalic acid](/img/structure/B4145355.png)
![2-{[5-(diphenylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone](/img/structure/B4145368.png)
